n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Descripción general

Descripción

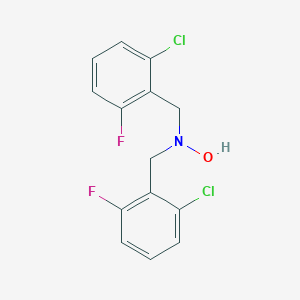

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C14H11Cl2F2NO and a molecular weight of 318.15. It is characterized by the presence of two 2-chloro-6-fluorobenzyl groups attached to a hydroxylamine moiety. This compound is typically found as a white to light yellow crystalline powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydroxylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine has been investigated for its potential as a therapeutic agent. Its hydroxylamine functional group is known for its ability to interact with biological systems, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, research published in the Saudi Pharmaceutical Journal highlighted the synthesis of triazene derivatives that exhibited significant antiproliferative activity against human cancer cells, suggesting that derivatives of hydroxylamines like N,N-Bis(2-chloro-6-fluorobenzyl) could be promising in cancer therapy .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Saudi Pharmaceutical Journal |

| HeLa | 10 | Saudi Pharmaceutical Journal |

| A549 | 20 | Saudi Pharmaceutical Journal |

Biochemical Research

This compound is utilized in biochemical assays due to its ability to modify proteins and nucleic acids. The compound can act as a reagent for the detection of reactive oxygen species (ROS), which are implicated in various diseases.

Application Example: ROS Detection

In biochemical assays, hydroxylamines are employed to trap ROS, leading to the formation of stable adducts that can be quantified. This application is crucial for understanding oxidative stress in cellular processes and disease mechanisms.

Forensic Science

The compound's reactivity allows it to serve as a reagent in forensic science, particularly in the identification of certain drugs and metabolites. Its ability to form stable complexes with various analytes makes it useful in chromatographic techniques.

Case Study: Drug Analysis

In forensic toxicology, this compound has been tested as a derivatizing agent for the analysis of drugs in biological samples. Studies have shown that its use improves the sensitivity and specificity of detection methods such as gas chromatography-mass spectrometry (GC-MS) .

Material Science

The compound also finds applications in materials science, particularly in the synthesis of fluorinated polymers and coatings. The incorporation of fluorine into polymer matrices can enhance properties such as chemical resistance and thermal stability.

Table 2: Properties of Fluorinated Polymers

Mecanismo De Acción

The mechanism of action of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- n,n-Bis(2-chloro-6-fluorobenzyl)amine

- n,n-Bis(2-chloro-6-fluorophenyl)methylamine

- n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine hydrochloride

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the benzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets .

Actividad Biológica

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, with the molecular formula and a molecular weight of approximately 318.15 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features two chloro and two fluorine substituents on the benzyl groups, which may enhance its reactivity and selectivity in biological systems.

Medicinal Chemistry Applications

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Bioconjugation : It is utilized for the selective modification of biomolecules, such as proteins and antibodies, through stable oxime linkages with carbonyl groups. This property allows for the attachment of various functional groups to biomolecules, facilitating diverse applications in drug delivery and diagnostics.

- Anticancer Potential : Hydroxylamines, including this compound, are known for their potential as anti-cancer agents. The compound's ability to interact with biological molecules suggests that it could exhibit similar activities to other compounds within this class, which have shown antibacterial and antifungal properties.

The interaction studies involving this compound focus on its reactivity with various biological targets. Investigations into its binding affinity to enzymes or receptors are crucial for understanding its mechanism of action. Such studies may reveal insights into how this compound could modulate biological pathways, potentially leading to therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity.

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Dual halogenated structure; hydroxylamine functional group | Potential anticancer, antibacterial, antifungal |

| Hydroxylamine derivatives | Varying substitutions on benzene rings | Known for diverse biological activities |

| Other halogenated hydroxylamines | Varying halogen positions | Some exhibit cytotoxic effects |

This comparison highlights how the dual halogenated structure of this compound may enhance its reactivity compared to other hydroxylamines.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit specific enzymes involved in cancer progression. For instance, research on substituted benzyl derivatives has shown enhanced inhibitory potency against CD73, a target implicated in tumor immune evasion .

Structural Activity Relationships (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the benzene ring can dramatically alter the biological activity of hydroxylamines. For example, halogen substitutions have been shown to either enhance or reduce inhibitory potency against various targets depending on their position and nature .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of specific substituents aimed at enhancing its properties for targeted applications in medicinal chemistry .

Propiedades

IUPAC Name |

N,N-bis[(2-chloro-6-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2F2NO/c15-11-3-1-5-13(17)9(11)7-19(20)8-10-12(16)4-2-6-14(10)18/h1-6,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUDTZXWNHEWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN(CC2=C(C=CC=C2Cl)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371082 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175136-75-1 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175136-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.